3,3'-(Octa-1,3,5,7-tetraene-1,8-diyl)dithiophene
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Overview
Description
3,3’-(Octa-1,3,5,7-tetraene-1,8-diyl)dithiophene is an organic compound that features a conjugated system of alternating double and single bonds, making it a member of the polyene family. This compound is characterized by its unique structure, which includes two thiophene rings connected by an octatetraene chain. The presence of thiophene rings imparts aromatic properties, while the octatetraene chain contributes to its conjugated nature, making it an interesting subject for research in materials science and organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Octa-1,3,5,7-tetraene-1,8-diyl)dithiophene can be achieved through various methods, including:
Wittig Condensation: This method involves the reaction of a phosphonium ylide with an aldehyde or ketone to form an alkene. For this compound, the appropriate ylide and carbonyl compound would be selected to form the octatetraene chain.
Dehydrobromination: Using 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a base, dehydrobromination can be employed to eliminate hydrogen bromide from a precursor molecule, forming the desired conjugated system.
Hofmann Elimination: This method involves the elimination of a quaternary ammonium salt to form an alkene.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene rings, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the double bonds in the octatetraene chain, converting them into single bonds and potentially altering the conjugated system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Electrophilic reagents like bromine (Br₂) or chloromethyl methyl ether (MOMCl) can be employed under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated or alkylated thiophene derivatives.
Scientific Research Applications
3,3’-(Octa-1,3,5,7-tetraene-1,8-diyl)dithiophene has a wide range of applications in scientific research:
Materials Science: Its conjugated system makes it a candidate for use in organic semiconductors and conductive polymers.
Organic Electronics: The compound can be used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Biological Studies: Its unique structure allows for exploration in biological systems, potentially serving as a probe or sensor for various biochemical processes.
Medicinal Chemistry: The compound’s reactivity and functional groups make it a potential candidate for drug development and therapeutic applications.
Mechanism of Action
The mechanism by which 3,3’-(Octa-1,3,5,7-tetraene-1,8-diyl)dithiophene exerts its effects is largely dependent on its conjugated system and aromatic properties. The compound can interact with various molecular targets through π-π stacking interactions, hydrogen bonding, and van der Waals forces. These interactions can influence the electronic properties of the compound, making it useful in electronic and optoelectronic applications .
Comparison with Similar Compounds
Similar Compounds
1,3,5,7-Octatetraene: A simpler polyene with a similar conjugated system but lacking the thiophene rings.
1,8-Diphenyl-1,3,5,7-octatetraene: Similar to 3,3’-(Octa-1,3,5,7-tetraene-1,8-diyl)dithiophene but with phenyl groups instead of thiophene rings.
Cyclooctatetraene: A cyclic polyene with alternating double bonds, differing in structure and properties.
Uniqueness
The presence of thiophene rings in 3,3’-(Octa-1,3,5,7-tetraene-1,8-diyl)dithiophene imparts unique aromatic properties and enhances its stability compared to other linear polyenes. This makes it particularly valuable in applications requiring stable conjugated systems, such as organic electronics and materials science .
Properties
CAS No. |
111898-04-5 |
---|---|
Molecular Formula |
C16H14S2 |
Molecular Weight |
270.4 g/mol |
IUPAC Name |
3-(8-thiophen-3-ylocta-1,3,5,7-tetraenyl)thiophene |
InChI |
InChI=1S/C16H14S2/c1(3-5-7-15-9-11-17-13-15)2-4-6-8-16-10-12-18-14-16/h1-14H |
InChI Key |
OVGAYZRNGVHMQV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC=C1C=CC=CC=CC=CC2=CSC=C2 |
Origin of Product |
United States |
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